1-(3-Chlorophenyl)butane-2,3-dione
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Overview
Description
1-(3-Chlorophenyl)butane-2,3-dione is an organic compound with the molecular formula C₁₀H₉ClO₂ and a molecular weight of 196.63 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a butane-2,3-dione backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)butane-2,3-dione typically involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)butane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)butane-2,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)butane-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
1-(3-Chlorophenyl)butane-2,3-dione can be compared with similar compounds such as:
1-(4-Chlorophenyl)butane-1,3-dione: This compound has a similar structure but differs in the position of the chlorine atom on the phenyl ring.
1-Phenyl-1,3-butanedione: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Contains trifluoromethyl groups, which significantly alter its chemical properties and applications.
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(3-chlorophenyl)butane-2,3-dione |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)10(13)6-8-3-2-4-9(11)5-8/h2-5H,6H2,1H3 |
InChI Key |
VXUMIUZLZTYYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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